molecular formula C33H57N4O6P B13145532 Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Cat. No.: B13145532
M. Wt: 636.8 g/mol
InChI Key: LJGDSLPLEQGNPI-CPTKBVEHSA-N
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Description

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate is a complex organic compound that features a combination of an ammonium group, an enamide, a pyridine ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate typically involves multiple steps:

    Formation of the Enamide: The enamide can be synthesized through the reaction of an octadec-9-enoic acid derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated phenyl compound.

    Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enamide and pyridine moieties.

    Reduction: Reduction reactions can target the double bond in the enamide group.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Saturated amides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a component in agrochemicals.

    Cosmetics: Applications in the formulation of skincare products.

Mechanism of Action

The mechanism by which Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl sulfate
  • Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl nitrate

Uniqueness

Ammonium (S,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphate group, in particular, may enhance its solubility and reactivity compared to similar compounds with different anions.

Properties

Molecular Formula

C33H57N4O6P

Molecular Weight

636.8 g/mol

IUPAC Name

diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate

InChI

InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t31-;;/m0../s1

InChI Key

LJGDSLPLEQGNPI-CPTKBVEHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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